molecular formula C10H8ClF3N4 B3034418 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazol-5-amine CAS No. 172600-30-5

1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B3034418
CAS No.: 172600-30-5
M. Wt: 276.64 g/mol
InChI Key: QCECFOPLQBOCMA-UHFFFAOYSA-N
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Description

This compound is a chemical with the CAS Number: 914637-57-3 . It has a molecular weight of 279.69 and its IUPAC name is 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methylpiperazine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13ClF3N3/c1-7-6-18(3-2-16-7)10-9(12)4-8(5-17-10)11(13,14)15/h4-5,7,16H,2-3,6H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 279.69 . The InChI key, which is a unique identifier for the compound, is COHIQGNDIJOLQX-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Characterization

  • Pyrazole derivatives, similar to 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazol-5-amine, have been synthesized and characterized for their molecular structures and thermodynamic properties, providing insights into their stability and reactivity (Shen et al., 2012).
  • Novel synthesis methods for related pyrazole compounds have been explored, contributing to the development of new chemical compounds with potential applications in various scientific fields (Yun-shang, 2010).

Potential Anticancer Agents

  • Some pyrazolo[3,4-b]pyridine derivatives, structurally related to the mentioned compound, have been studied for their anticancer activity, indicating their potential as therapeutic agents in cancer treatment (Chavva et al., 2013).

Chemical Process Development

  • The compound has been investigated in the context of developing scalable processes for the synthesis of insecticidal candidates, highlighting its role in agricultural chemical research (Yang et al., 2019).

Photophysical Properties and OLED Applications

  • Research on pyrazole-pyridine ligands similar to this compound has led to the development of high-efficiency orange-red iridium(III) complexes for OLEDs (Organic Light-Emitting Diodes), demonstrating its application in advanced materials science (Su et al., 2021).

Antioxidant and Antimicrobial Activities

  • Novel pyrazole derivatives, structurally akin to the compound , have shown promising antioxidant and antimicrobial activities, suggesting their utility in pharmacological and biological research (Bonacorso et al., 2015).

Safety and Hazards

This compound may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3N4/c1-5-2-8(15)18(17-5)9-7(11)3-6(4-16-9)10(12,13)14/h2-4H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCECFOPLQBOCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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